molecular formula C22H16N2O6S B3443945 N,N'-(sulfonyldi-3,1-phenylene)di(2-furamide)

N,N'-(sulfonyldi-3,1-phenylene)di(2-furamide)

Cat. No. B3443945
M. Wt: 436.4 g/mol
InChI Key: GGCMZLAYLRWTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(sulfonyldi-3,1-phenylene)di(2-furamide), commonly known as SPDF, is a chemical compound that has gained significant interest in the scientific community due to its unique properties. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.

Mechanism of Action

SPDF acts as a competitive inhibitor of protein-protein interactions by binding to the interface between two interacting proteins. This prevents the proteins from binding to each other, thereby disrupting the biological process they are involved in. The specific mechanism of action of SPDF varies depending on the protein-protein interaction being targeted.
Biochemical and Physiological Effects:
SPDF has been shown to have a range of biochemical and physiological effects, depending on the specific protein-protein interaction being targeted. It has been used to inhibit the interaction between the transcription factors NF-kB and p65, which play a critical role in regulating the immune response. Inhibition of this interaction has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases. SPDF has also been used to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which has potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using SPDF in lab experiments is its high potency and specificity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for studying protein-protein interactions. However, there are also some limitations to its use. SPDF may not be effective against all protein-protein interactions, and its mechanism of action may not be fully understood for some interactions. Additionally, its high potency may make it difficult to use in vivo, as it could potentially disrupt normal biological processes.

Future Directions

There are several potential future directions for research involving SPDF. One area of interest is the development of new therapeutic agents based on SPDF. This could involve using SPDF as a starting point for designing new molecules that target specific protein-protein interactions. Another area of interest is the use of SPDF in combination with other drugs or therapies to enhance their effectiveness. Finally, there is also potential for using SPDF as a tool for studying protein-protein interactions in more complex biological systems, such as whole organisms or tissues.

Scientific Research Applications

SPDF has been extensively used in various scientific research applications, including drug discovery, proteomics, and biophysics. Its ability to inhibit protein-protein interactions has been particularly useful in identifying potential drug targets and developing new therapeutic agents. It has also been used to study the structure and function of proteins, as well as their interactions with other molecules.

properties

IUPAC Name

N-[3-[3-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6S/c25-21(19-9-3-11-29-19)23-15-5-1-7-17(13-15)31(27,28)18-8-2-6-16(14-18)24-22(26)20-10-4-12-30-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMZLAYLRWTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7064557

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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